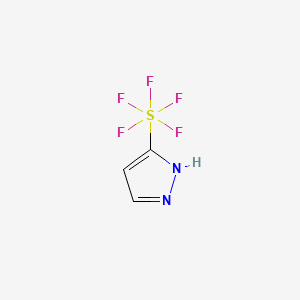![molecular formula C12H18N2O B13604038 1-[4-(methoxymethyl)phenyl]Piperazine CAS No. 158985-39-8](/img/structure/B13604038.png)
1-[4-(methoxymethyl)phenyl]Piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methoxymethyl)phenyl]Piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in pharmaceuticals, research, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)phenyl]Piperazine typically involves the reaction of 4-(methoxymethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]Piperazine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Methoxymethyl)phenyl]Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 1-[4-(methoxymethyl)phenyl]Piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. It acts as a mixed agonist and antagonist, modulating the activity of these neurotransmitters. This dual action is similar to that of other psychoactive compounds, leading to its stimulant and euphoric effects .
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Anisyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
Comparison: 1-[4-(Methoxymethyl)phenyl]Piperazine is unique due to the presence of the methoxymethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits different pharmacokinetic profiles and receptor binding affinities, making it a valuable compound for specific research and therapeutic applications .
Propiedades
Número CAS |
158985-39-8 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-[4-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
Clave InChI |
BIQWSZSWXQMIOU-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


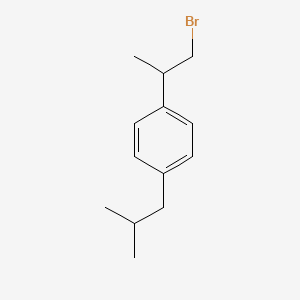
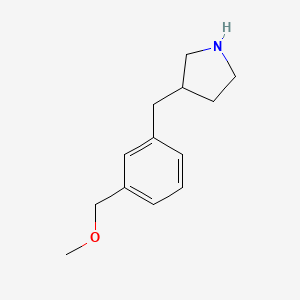
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)
![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)


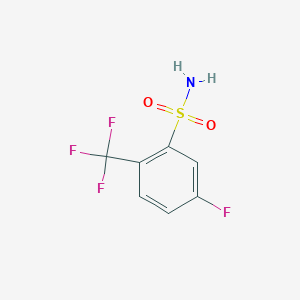
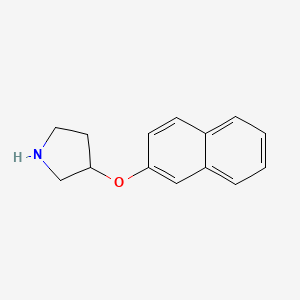


![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

